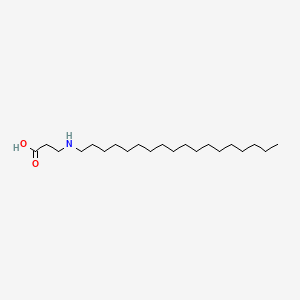

Stearaminopropionic acid

Description

Contextualization within Acylamino Acid Chemistry

Stearaminopropionic acid, systematically known as N-stearoyl-beta-alanine, is a derivative of the non-proteinogenic amino acid β-alanine. Its structure is characterized by a long, hydrophobic 18-carbon stearoyl chain attached to the amino group of β-alanine, creating a molecule with both a hydrophilic carboxylic acid head and a lipophilic tail. This amphiphilic nature places it firmly within the class of N-acyl amino acids, which are noted for their surfactant properties and biocompatibility. researchgate.net

These compounds are synthesized by forming an amide bond between a fatty acid and an amino acid. academie-sciences.fr This process can be achieved through various chemical and enzymatic methods. researchgate.net The resulting N-acyl amino acids are recognized for their biodegradability, as they can be broken down into their constituent fatty acids and amino acids. academie-sciences.fr

Historical Development of Related N-Acylated Amino Acids in Scientific Literature

The study of N-acylated amino acids dates back several decades, with early patents on the applications of acyl sarcosinates and aspartates as surfactants in cleaning products. academie-sciences.fr Over the years, researchers have extensively studied the synthesis and physicochemical properties of various acylamino acids. academie-sciences.fr A significant body of research has been dedicated to their synthesis, properties, industrial applications, and biodegradability. academie-sciences.fr

N-acylated amino acids are part of a larger family of fatty acid amides, which have seen a surge in interest over the past three decades due to the discovery of their biological importance. whiterose.ac.uk This family includes biologically significant molecules that play various roles in living organisms.

Current Research Trajectories and Future Investigative Avenues for Acylamino Acid Analogues

Current research on acylamino acid analogues like this compound is exploring their potential in creating functional materials. Alanine derivatives, including N-stearoyl-L-alanine esters, have been shown to form organogels with vegetable oils. researchgate.net This suggests potential applications for this compound in similar areas.

The self-assembly properties of functionalized amino acids are a significant area of interest. beilstein-journals.orgbeilstein-journals.org Modified amino acids, including N-acylated ones, can self-assemble into various nanostructures, with potential applications in cell culture, photocatalysis, and drug delivery. beilstein-journals.orgbeilstein-journals.org The ability of these molecules to form ordered structures is also being investigated in the field of supramolecular chemistry. For instance, N-acetylated β3-peptides can self-assemble into a wide range of nanomaterials. frontiersin.org

Future investigations are likely to focus on harnessing the unique properties of acylamino acid analogues for various applications. Their biocompatibility and biodegradability make them attractive for use in biomedical and environmental fields. researchgate.netacademie-sciences.fr Research into amino acid-based surfactants is ongoing, with a focus on creating sustainable and eco-friendly substances from renewable resources like amino acids and vegetable oils. academie-sciences.fr The development of novel biomaterials from the self-assembly of functionalized amino acids is another promising avenue for future research. beilstein-journals.orgbeilstein-journals.org

Interactive Data Table: Properties of N-Acyl Amino Acids

| Property | Description | Relevant Research Focus |

| Amphiphilicity | Possess both hydrophilic and hydrophobic moieties, leading to surface-active properties. | Development of biocompatible surfactants and emulsifiers. researchgate.netacademie-sciences.fr |

| Self-Assembly | Spontaneously form ordered structures like micelles, vesicles, or gels in solution. | Creation of nanomaterials for drug delivery, tissue engineering, and catalysis. beilstein-journals.orgbeilstein-journals.orgfrontiersin.org |

| Biocompatibility | Generally well-tolerated by biological systems due to their amino acid and fatty acid components. | Applications in cosmetics, pharmaceuticals, and biomedical devices. researchgate.net |

| Biodegradability | Can be broken down into naturally occurring components by microorganisms. | Development of environmentally friendly alternatives to conventional surfactants. academie-sciences.fr |

Interactive Data Table: Synthesis Methods for N-Acyl Amino Acids

| Synthesis Method | Description | Key Advantages | Key Challenges |

| Chemical Synthesis | Involves the reaction of fatty acyl chlorides with amino acids, often using methods like the Schotten-Baumann reaction. | High yield and scalability for industrial production. | May involve harsh reaction conditions and the use of hazardous reagents. |

| Enzymatic Synthesis | Utilizes enzymes such as lipases or proteases to catalyze the acylation of amino acids. | Mild reaction conditions, high specificity, and environmentally friendly. | Lower yields and higher costs associated with enzyme production and stability. |

| Chemo-enzymatic Synthesis | Combines chemical and enzymatic steps to leverage the advantages of both methods. | Can offer improved efficiency and selectivity over purely chemical or enzymatic routes. | Can be complex to optimize and scale up. |

Properties

CAS No. |

112-87-8 |

|---|---|

Molecular Formula |

C21H43NO2 |

Molecular Weight |

341.6 g/mol |

IUPAC Name |

3-(octadecylamino)propanoic acid |

InChI |

InChI=1S/C21H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21(23)24/h22H,2-20H2,1H3,(H,23,24) |

InChI Key |

BKTMEKOLXCZRFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms for Stearaminopropionic Acid and Analogous Acylamino Acids

N-Acylation Strategies for Amino Acids with Fatty Acid Moieties

The direct coupling of a fatty acid with an amino acid to form an N-acyl amino acid, such as stearaminopropionic acid, is a cornerstone of their synthesis. This can be accomplished through several approaches, including direct amidation and the use of coupling reagents to facilitate the reaction.

Direct Amidation and Esterification Approaches for Stearoyl Conjugates

Direct amidation involves the reaction between a fatty acid derivative, typically an acyl chloride, and an amino acid. For instance, stearoyl chloride can react with an amino acid to form the corresponding N-stearoyl amino acid. google.comnih.govcir-safety.org This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. smolecule.com To prevent self-polymerization of the amino acid, its carboxyl group is often protected as an ester, which is later hydrolyzed to yield the final product. google.com

One common method is the Schotten-Baumann reaction, where an acyl chloride is added to a solution of an amino acid in an aqueous base. smolecule.com Another approach involves the use of a borate (B1201080) ester, B(OCH2CF3)3, which facilitates the direct amidation of unprotected amino acids with amines in a single step, offering a more efficient route that minimizes the need for protecting groups. tomsheppard.info This method has been shown to be effective for a range of α-amino acids, including those with functionalized side chains. tomsheppard.info

Esterification followed by N-acylation is another viable pathway. In this method, the amino acid is first esterified, and then the N-acylation is carried out using a fatty acid and a coupling agent. The resulting N-acylamino ester is then hydrolyzed to the desired N-acylamino acid. scielo.br

A plausible mechanism for borate-mediated amidation involves the coordination of both the amine and the carboxylic acid to the borate reagent, forming a cyclic intermediate. This intermediate then reacts with the amine to form a boron-bound amino amide, which upon workup yields the final product. tomsheppard.info

Coupling Reagent-Mediated Syntheses of Long-Chain Acylamino Acids

To enhance the efficiency and yield of the amidation reaction, various coupling reagents are employed. These reagents activate the carboxylic acid group of the fatty acid, making it more susceptible to nucleophilic attack by the amino group of the amino acid.

Common classes of coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), and phosphonium (B103445) and uronium/aminium salts like BOP, PyBOP, HBTU, and HATU. peptide.comuniurb.itiris-biotech.deuni-kiel.de For example, O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) is a uronium salt widely used for activating carboxylic acids to form amide bonds in the synthesis of N-acylamino acids. scielo.br The choice of coupling reagent can be critical, especially when dealing with sterically hindered amino acids. iris-biotech.de

The general mechanism for coupling reagent-mediated amidation involves the formation of a highly reactive activated ester or a symmetrical anhydride (B1165640) from the fatty acid. This intermediate then readily reacts with the amino acid to form the amide bond, with the coupling reagent byproduct being subsequently removed. uniurb.it Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with coupling reagents to suppress side reactions and reduce racemization. uniurb.it

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC | Commonly used for amide and ester formation. peptide.comiris-biotech.de |

| Phosphonium Salts | BOP, PyBOP | Highly reactive, prevent the formation of toxic byproducts like HMPA (in the case of PyBOP). uniurb.ituni-kiel.de |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | Fast-reacting and efficient, with HATU being particularly reactive. scielo.brpeptide.com |

Stereoselective Synthesis of α-Amino Acids Relevant to the Propionic Acid Moiety

The chirality of the amino acid component is often crucial for the biological activity of acylamino acids. Therefore, stereoselective methods for the synthesis of α-amino acids, such as the propionic acid moiety in this compound, are of significant importance.

Advanced Strecker Synthesis Modifications for Enantiopure Amino Acid Precursors

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes, ammonia, and cyanide. wikipedia.orgorganic-chemistry.org Modern advancements have focused on developing asymmetric versions of this reaction to obtain enantiomerically pure amino acids.

One approach involves the use of a chiral auxiliary, such as (S)-alpha-phenylethylamine, which directs the stereochemical outcome of the reaction. wikipedia.org Another powerful strategy is the use of chiral catalysts. For example, chiral thiourea-derived catalysts and BINOL-based catalysts have been successfully employed in catalytic asymmetric Strecker reactions, allowing for the synthesis of highly enantiomerically enriched α-amino acids. wikipedia.orgnih.gov These catalytic methods are advantageous as they are adaptable to large-scale synthesis and can utilize safer cyanide sources like aqueous potassium or sodium cyanide. nih.gov

Recent research has also explored solid/solid asymmetric Strecker-type reactions, where the chirality of a racemic cyanohydrin crystal induces the formation of enantioenriched α-aminonitrile. rsc.org This solvent-free method offers a novel approach to achieving absolute asymmetric synthesis. rsc.org

Mechanistic Investigations of Asymmetric Amino Acid Formation

Understanding the reaction mechanisms is key to optimizing asymmetric amino acid synthesis. In the Strecker reaction, the initial step involves the formation of an imine from an aldehyde and an amine. Cyanide then adds to this imine to form an α-aminonitrile, which is subsequently hydrolyzed to the α-amino acid. wikipedia.orgorganic-chemistry.org

In catalytic asymmetric versions, the chiral catalyst plays a crucial role in controlling the facial selectivity of the cyanide addition to the imine. Computational and experimental studies on thiourea-catalyzed Strecker reactions suggest a mechanism where the catalyst activates the imine through hydrogen bonding, facilitating a stereoselective nucleophilic attack by the cyanide ion. nih.gov Specifically, the mechanism may involve the initial protonation of the imine by HCN, induced by the amido-thiourea catalyst, to form a catalyst-bound iminium/cyanide ion pair. The subsequent C-C bond formation to yield the α-aminonitrile occurs in a post-rate-limiting step. nih.gov

Other stereoselective methods for α-amino acid synthesis include the asymmetric alkylation of glycine (B1666218) derivatives under phase-transfer catalysis and palladium-catalyzed alkylation of unactivated C(sp3)-H bonds. nih.govorganic-chemistry.orgnih.gov Photoredox catalysis has also emerged as a powerful tool for the stereoselective synthesis of unnatural α-amino acids, utilizing visible light to promote C-radical addition to a chiral imine. rsc.orgchemrxiv.org

Chemoenzymatic Synthesis of Acylamino Acids

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to produce acylamino acids. bbwpublisher.comresearchgate.net This approach can offer mild reaction conditions, high selectivity, and environmental benefits. bbwpublisher.comresearchgate.netnih.gov

Enzymes such as lipases and aminoacylases are commonly used for the N-acylation of amino acids. bbwpublisher.comresearchgate.netnih.gov Lipases can catalyze the formation of an amide bond between a fatty acid and an amino acid. nih.govcapes.gov.br However, the yields can sometimes be low due to the poor miscibility of the reactants. capes.gov.br To overcome this, strategies such as using N-protected amino acids or employing a polyol linker have been investigated. capes.gov.br Enzyme engineering has also been utilized to improve the aminolysis activity and catalytic efficiency of lipases for the synthesis of N-acyl glycines in aqueous media. nih.gov

Aminoacylases, which are hydrolases, can also be used for the synthesis of N-acyl-L-amino acids. nih.govresearchgate.net While traditionally used for the resolution of racemic N-acetyl-amino acids, several aminoacylases that accept long-chain fatty acids as substrates have been discovered. nih.gov The enzymatic synthesis often proceeds via a reverse hydrolysis mechanism. researchgate.net

Chemoenzymatic strategies can also be employed for the synthesis of the amino acid precursor itself. For example, multienzymatic cascades involving amino acid oxidases can be used for the deracemization of amino acids, leading to enantiomerically pure starting materials for the subsequent acylation step. frontiersin.org

| Enzyme Class | Substrates | Key Features of Synthesis |

| Lipases | Fatty acids, Amino acids/esters | Can catalyze direct amidation; yields can be improved by enzyme engineering and reaction optimization. nih.govcapes.gov.br |

| Aminoacylases | Fatty acids, L-amino acids | Catalyze N-acylation, often via reverse hydrolysis; can be highly stereoselective. nih.govresearchgate.net |

Biocatalytic Routes for Amide Bond Formation

Biocatalysis offers an environmentally friendly alternative for synthesizing N-acyl amino acids by utilizing enzymes to catalyze the formation of the crucial amide bond under mild conditions. nih.govresearchgate.net These enzymatic strategies can be broadly categorized into ATP-independent and ATP-dependent pathways.

ATP-Independent Pathways:

This route primarily employs hydrolases, such as lipases and aminoacylases, which function in reverse. nih.govnih.gov Instead of breaking bonds (hydrolysis), they facilitate the condensation reaction between a fatty acid and an amino acid (reverse hydrolysis). researchgate.net

Mechanism: The reaction typically proceeds through an acyl-enzyme intermediate. A nucleophilic residue within the enzyme's active site attacks the carboxylic acid of the fatty acyl donor, forming a transient covalent bond. This "activated" acyl group is then transferred to the amino group of the incoming amino acid, forming the amide bond and regenerating the free enzyme. nih.govresearchgate.net

Enzymes: Lipases, like Candida antarctica Lipase B (CALB), and various aminoacylases have proven effective. nih.govresearchgate.net For instance, acylase I from pig kidney has been used to synthesize various N-lauroyl-L-amino acids. researchgate.net Screenings of numerous commercial enzymes have identified acylase I as having high activity for this type of synthesis. researchgate.net The choice of enzyme can be critical, as some show high specificity. For example, an aminoacylase (B1246476) from Burkholderia sp. efficiently acylated multiple amino acids but was inactive toward L-proline, indicating distinct substrate binding properties. researchgate.net

ATP-Dependent Pathways:

These pathways mimic natural biosynthetic processes and require adenosine (B11128) triphosphate (ATP) for energy. They involve enzymes like acyl-adenylating enzymes or N-acyl amino acid synthases (NAS). rsc.orgresearchgate.net

Mechanism: The synthesis is initiated by the activation of the fatty acid's carboxyl group. The enzyme catalyzes the reaction of the carboxylic acid with ATP to form a highly reactive acyl-adenylate intermediate, with the release of pyrophosphate (PPi). nih.govnih.gov This activated acyl-adenylate can then react with the amine nucleophile of the amino acid to form the final N-acyl amino acid product. nih.gov In some natural systems, this activation is followed by the formation of acyl-coenzyme A (CoA) or acyl-carrier protein (ACP) thioesters as intermediates. rsc.orgresearchgate.net

The biocatalytic synthesis of N-acyl-L-amino acids is recognized for aligning with several principles of green chemistry, such as waste prevention and the use of less hazardous chemicals by avoiding chlorinated intermediates. researchgate.net

Table 1: Comparison of Biocatalytic Routes for N-Acyl Amino Acid Synthesis

| Feature | ATP-Independent (e.g., Hydrolases) | ATP-Dependent (e.g., Acyl-Adenylating Enzymes) |

|---|---|---|

| Energy Source | Not directly required | ATP hydrolysis |

| Key Intermediate | Acyl-enzyme complex nih.govresearchgate.net | Acyl-adenylate intermediate nih.govnih.gov |

| Enzyme Classes | Lipases, Proteases, Aminoacylases nih.govresearchgate.net | N-acyl amino acid synthases (NAS), Acyl-CoA synthetases rsc.orgresearchgate.net |

| Reaction Type | Reverse hydrolysis / Aminolysis elifesciences.orgresearchgate.net | Condensation / Ligation nih.gov |

| System Complexity | Can be performed in vitro with isolated enzymes elifesciences.org | Often requires whole-cell systems for ATP regeneration elifesciences.org |

Integrated Chemical and Enzymatic Approaches

Chemo-enzymatic methods combine the advantages of chemical synthesis and biocatalysis to create efficient and versatile production routes for complex molecules. researchgate.netscispace.com This strategy can involve using chemical steps to prepare substrates for enzymatic conversion or employing enzymes to generate intermediates for subsequent chemical reactions. acs.orgresearchgate.net

One prominent strategy involves the enzymatic synthesis of a core structure, which is then chemically modified. For example, an N-acyl amino acid can be produced enzymatically, followed by chemical derivatization of its functional groups. scispace.com

A more integrated approach involves one-pot cascade reactions. An example is the development of a chemo-enzymatic cascade for synthesizing chiral pyrazolidin-3-ones. This process uses an enzyme (EDDS lyase) to catalyze the hydroamination of fumarate (B1241708) with an arylhydrazine, followed by an acid-catalyzed intramolecular amidation (a chemical step) to form the final ring structure, all within the same reaction vessel. acs.org

Another chemo-enzymatic strategy uses chemically synthesized building blocks for enzymatic assembly. researchgate.net For instance, a simple monosaccharide containing a specific chemical handle (like a thiotoluene group) can be prepared chemically. This "synthon" then acts as an acceptor for enzymatic glycosylation, allowing for the construction of more complex oligosaccharides. researchgate.net A similar principle can be applied to N-acyl amino acid analogues, where a chemically modified fatty acid or amino acid is used as a substrate in a biocatalytic reaction to generate a novel product.

These integrated methods provide a powerful toolkit, leveraging the high selectivity and mild conditions of enzymes alongside the broad reaction scope of traditional organic chemistry. researchgate.netacs.org

Post-Synthetic Modifications and Functionalization of this compound Analogues

Post-synthetic modification refers to the chemical alteration of a molecule after its initial synthesis is complete. This strategy is employed to introduce new functional groups, thereby tailoring the molecule's properties for specific applications. rsc.org For N-acyl amino acids like this compound, functionalization can target the carboxylic acid head, the amide linkage, or the long acyl chain.

Functionalization via Polymer Coupling:

One significant application of post-synthetic modification is the creation of new functional biomaterials. N-acyl amino acids can be grafted onto polymer backbones to impart new properties. In one study, a biodegradable polyester, poly(glycerol adipate) (PGA), was functionalized by coupling it with various N-acyl aromatic amino acids. rsc.orgresearchgate.net

Methodology: The bare PGA polymer was first synthesized enzymatically. Then, in a separate step, the N-acyl amino acids were attached to the hydroxyl groups of the PGA backbone via a Steglich esterification. rsc.org This coupling reaction proved highly efficient, achieving over 95% functionalization. rsc.org

Impact: This modification significantly altered the thermal properties of the polymer. The glass transition temperature (Tg) of the material could be shifted over a wide range, for example, from -33 °C for the bare polymer up to 49 °C for the functionalized version, demonstrating the ability to precisely tune material characteristics. researchgate.net

Derivatization of the Carboxylic Acid Group:

The carboxylic acid moiety of N-acyl amino acids is a prime target for modification. While often performed for analytical purposes, the chemical reactions employed are directly applicable to functionalization.

Methodology: A common derivatization technique is esterification. For instance, in HPLC analysis, the carboxylic acid group of N-acyl amino acids is converted into a 4′-bromophenacyl ester (BPAE). researchgate.netmdpi.com This is achieved by reacting the N-acyl amino acid with 2,4′-dibromoacetophenone. scispace.commdpi.com This reaction effectively attaches a bromophenacyl group, which has a strong UV absorbance for detection. scispace.com

Potential Applications: Beyond analysis, such esterification or amidation of the carboxyl group can be used to attach fluorescent tags, link the molecule to other bioactive compounds, or alter its solubility and transport properties. ashp.orgthermofisher.com

Functionalization of the Amino Acid Side Chain and Acyl Chain:

Advanced synthetic methods allow for the modification of other parts of the molecule. While not always "post-synthetic" in the strictest sense, the synthesis of analogues with pre-functionalized components illustrates the potential for creating diverse structures.

Methodology: Photo-mediated C-H functionalization has emerged as a powerful tool to directly modify the inert C-H bonds found in amino acid side chains and acyl chains. mdpi.com This allows for the introduction of new alkyl or aryl groups under mild conditions. Another strategy involves using building blocks with versatile functional groups, such as a terminal alkyne. This alkyne can then be elaborated post-synthetically using click chemistry, such as cycloadditions or Sonogashira cross-coupling reactions, to attach a wide variety of substituents. researchgate.net These approaches enable the creation of libraries of N-acyl amino acid analogues with modified side chains or acyl chains, leading to novel physical or biological properties. researchgate.net

Table 2: Examples of Post-Synthetic Modification Strategies for N-Acyl Amino Acid Analogues

| Modification Target | Chemical Reaction | Reagents/Method | Outcome/Application |

|---|---|---|---|

| Polymer Backbone | Steglich Esterification | N-acyl amino acid, Poly(glycerol adipate), DCC/DMAP rsc.org | Creates functionalized biodegradable polyesters with tailored thermal properties. rsc.orgresearchgate.net |

| Carboxylic Acid | Esterification | 2,4′-dibromoacetophenone scispace.commdpi.com | Attaches a UV-active tag for analytical detection; model for attaching other functional esters. mdpi.com |

| Terminal Alkyne (on analogue) | Click Chemistry (e.g., Cycloaddition) | Azide-containing molecules researchgate.net | Attaches diverse functionalities like triazole rings for creating libraries of analogues. researchgate.net |

Advanced Spectroscopic and Analytical Methodologies for Stearaminopropionic Acid Characterization

Chromatographic Separation and Purity Assessment

Chromatography is a fundamental technique for separating and quantifying components within a sample. americanlaboratory.com Due to the amphiphilic nature of Stearaminopropionic acid, various chromatographic methods are employed to achieve effective separation and purity analysis.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing surfactants like this compound, which are often present in complex matrices. thermofisher.comalfachemic.com The separation is based on the differential distribution of the analyte between a stationary phase (the column) and a liquid mobile phase. alfachemic.com For amphoteric surfactants, reversed-phase HPLC is a common approach. americanlaboratory.com

Table 1: Typical HPLC-CAD/MS Parameters for Amphoteric Surfactant Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Acclaim™ Surfactant Plus or C18 | Provides selective separation of various surfactant types. |

| Mobile Phase | Gradient of Acetonitrile and water with additives (e.g., ammonium acetate) | Elutes compounds based on polarity; additives enhance ionization for MS detection. wordpress.com |

| Detector | Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) | Universal detection for compounds without a UV chromophore; MS provides mass information. thermofisher.comthermofisher.com |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of separation and analysis time. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. researchgate.net |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. waters.com this compound itself is not directly suitable for GC analysis due to its high polarity and low volatility. sigmaaldrich.com However, GC, particularly when coupled with Mass Spectrometry (GC-MS), is invaluable for analyzing its constituent fatty acid components after a chemical modification process known as derivatization. ifremer.frnih.gov

Derivatization converts the polar carboxyl and amino groups into less polar, more volatile derivatives, such as fatty acid methyl esters (FAMEs) or trimethylsilyl (TMS) esters. nih.govcolostate.edurestek.com This process typically involves reacting the sample with reagents like BF3-methanol for esterification or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation. restek.comsigmaaldrich.com The resulting volatile derivatives can then be separated on a GC column and identified by their mass spectra. ifremer.frchempap.org

Table 2: General GC-MS Conditions for Analysis of Fatty Acid Derivatives

| Parameter | Condition | Purpose |

|---|---|---|

| Derivatization Reagent | BF3 in Methanol or BSTFA with 1% TMCS | Converts polar functional groups into volatile esters or silyl ethers. restek.com |

| Column | Low-polarity capillary column (e.g., DB-5) | Separates derivatives based on boiling point and polarity. chempap.org |

| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. scielo.br |

| Injector Temperature | ~250 °C | Ensures rapid volatilization of the sample. thepharmajournal.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS identifies compounds by mass and fragmentation; FID provides quantitative data. scielo.brbohrium.com |

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) to achieve significantly higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. waters.comwaters.com This technique is particularly advantageous for analyzing complex mixtures and for high-throughput screening. nih.gov

When coupled with tandem mass spectrometry (UPLC-MS/MS), it becomes a highly sensitive and selective method for quantifying compounds like this compound and related substances in various matrices. nih.govresearchgate.net The enhanced separation efficiency of UPLC provides cleaner spectra for the mass spectrometer, improving identification and quantification accuracy. nih.gov The method is capable of detecting analytes at very low concentrations, making it suitable for trace analysis. nih.govresearchgate.net

Table 3: Representative UPLC-MS/MS System Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Column | ACQUITY UPLC BEH C8 or C18 (1.7 µm) | Small particle size enhances separation efficiency and speed. nih.govresearchgate.net |

| Mobile Phase | Gradient of Acetonitrile and water with 0.1% formic acid | Provides high-resolution separation of closely related compounds. nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min | Optimized for small particle columns to maintain high efficiency. nih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive/negative mode | Generates ions for MS analysis; suitable for polar molecules. researchgate.net |

| Detector | Triple Quadrupole Mass Spectrometer (TQ-S) | Allows for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). researchgate.net |

Structural Elucidation via Advanced Spectroscopic Techniques

Spectroscopic techniques are indispensable for determining the precise molecular structure of a compound by probing how molecules interact with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. libretexts.orgnih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uknih.gov

¹H NMR (Proton NMR) : This technique provides information about the different types of protons (hydrogen atoms) in the molecule. The chemical shift of a proton signal indicates its electronic environment, while signal splitting (multiplicity) reveals the number of neighboring protons, helping to establish connectivity.

¹³C NMR (Carbon NMR) : This method identifies the different carbon atoms in the structure. The chemical shift of each carbon signal is characteristic of its functional group and bonding environment (e.g., alkyl, carboxyl, etc.). mdpi.com

For this compound, NMR analysis would confirm the presence of the long stearyl (C18) alkyl chain, the propionic acid backbone, and the secondary amine group connecting them.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom/Group | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -CH₃ | Terminal methyl of stearyl chain | ~0.9 | ~14 |

| -(CH₂)n- | Methylene groups in stearyl chain | ~1.2-1.6 | ~22-32 |

| -CH₂-N- | Methylene adjacent to Nitrogen (from stearyl) | ~2.5-2.8 | ~45-55 |

| -N-CH₂- | Methylene adjacent to Nitrogen (from propionate) | ~2.8-3.2 | ~40-50 |

| -CH₂-COOH | Methylene adjacent to Carbonyl | ~2.4-2.7 | ~30-40 |

| -COOH | Carboxylic acid | ~10-12 (¹H), ~170-180 (¹³C) | ~170-180 |

(Note: Predicted values are based on typical chemical shifts for similar functional groups found in long-chain fatty acids and amino acids.) nih.govnih.govkpwulab.com

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition. bohrium.com For non-volatile, polar molecules like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are used. wordpress.comnih.gov

ESI-MS analysis of this amphoteric compound can generate both protonated molecules [M+H]⁺ in positive ion mode and deprotonated molecules [M-H]⁻ in negative ion mode. researchgate.netnih.gov The accurate mass of this molecular ion confirms the molecular formula.

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation. In this technique, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed, providing a "fingerprint" that corresponds to the molecule's structure. Key fragments for this compound would likely arise from the cleavage at the C-N bond, the loss of the carboxyl group (as CO₂), and fragmentation along the stearyl alkyl chain.

**Table 5: Expected Mass Spectrometry Data for this compound (C₂₁H₄₃NO₂) **

| Analysis | Ion | Expected m/z | Information Provided |

|---|---|---|---|

| Full Scan MS | [M+H]⁺ | 358.3 | Molecular Weight Confirmation |

| Full Scan MS | [M-H]⁻ | 356.3 | Molecular Weight Confirmation |

| MS/MS Fragmentation | Loss of H₂O from [M+H]⁺ | 340.3 | Indicates presence of a carboxyl group. |

| MS/MS Fragmentation | Loss of COOH from [M+H]⁺ | 313.3 | Cleavage of the carboxylic acid group. |

| MS/MS Fragmentation | Cleavage of C-N bond | Varies | Confirms the linkage between the stearyl amine and propionic acid moieties. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular structure of a compound by identifying its functional groups. aua.gr These methods rely on the interaction of light with molecular vibrations. IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its covalent bonds to vibrate at specific frequencies, while Raman spectroscopy measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. researchgate.netyoutube.com

For a molecule such as this compound, which possesses a long alkyl chain, a secondary amine group, and a carboxylic acid moiety, these spectroscopic techniques can unequivocally identify the presence of each key functional group.

Carboxylic Acid Group (-COOH): This group is readily identifiable in an IR spectrum. It exhibits a very strong and sharp absorption peak corresponding to the carbonyl (C=O) stretch, typically found between 1680 and 1750 cm⁻¹. Additionally, the hydroxyl (O-H) bond of the carboxylic acid produces a characteristically broad absorption signal that spans a wide range, from approximately 2500 to 3300 cm⁻¹, often overlapping with the C-H stretching signals. youtube.comyoutube.com

Secondary Amine Group (-NH-): The secondary amine is characterized by the N-H stretching vibration. This typically appears as a single, moderate to weak absorption band in the region of 3300 to 3500 cm⁻¹ in the IR spectrum.

Alkyl Chain (C-H bonds): The long stearyl chain produces strong C-H stretching absorption bands just below 3000 cm⁻¹. Vibrations corresponding to the CH₂ and CH₃ groups can also be observed in the fingerprint region of the spectrum.

Raman spectroscopy provides complementary data. While IR spectroscopy is more sensitive to changes in dipole moments, Raman spectroscopy detects changes in molecular bond polarizability. researchgate.net This makes Raman particularly useful for analyzing the skeletal structure of the long alkyl chain. The C-H stretching vibrations are also prominent in Raman spectra. americanpharmaceuticalreview.com The combination of both techniques provides a comprehensive vibrational profile for the unambiguous identification of this compound.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond | Type of Vibration | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|---|

| Carboxylic Acid | O-H | Stretch | 2500–3300 (Very Broad) | Weak or not observed |

| Carboxylic Acid | C=O | Stretch | 1680–1750 (Strong, Sharp) | 1640–1750 (Variable) |

| Secondary Amine | N-H | Stretch | 3300–3500 (Moderate) | 3300–3500 (Moderate) |

| Alkyl Chain | C-H | Stretch | 2850–2960 (Strong) | 2850–2960 (Strong) |

| Alkyl Chain | C-H | Bend | 1350–1465 (Variable) | 1350–1465 (Variable) |

Quantitative Analytical Methods for Concentration Determination

Determining the precise concentration of this compound in various samples is crucial for quality control and research applications. A range of quantitative analytical methods, from classical volumetric techniques to sophisticated instrumental approaches, can be employed.

Titration: As a well-established quantitative method, acid-base titration is a straightforward approach for determining the concentration of this compound. libretexts.org Given the compound's amphoteric nature (possessing both an acidic carboxylic group and a basic amine group), two titration strategies are possible:

Alkalimetric Titration: The sample can be titrated with a standardized base (e.g., sodium hydroxide) to neutralize the carboxylic acid group.

Acidimetric Titration: The sample can be titrated with a standardized acid (e.g., hydrochloric acid) to protonate the secondary amine group. In either case, an appropriate indicator or a pH meter is used to determine the equivalence point, from which the concentration can be calculated stoichiometrically. libretexts.org

Chromatographic Methods:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific technique for fatty acid analysis. aua.grsemanticscholar.org Due to the low volatility of this compound, a derivatization step is typically required to convert the polar carboxylic acid and amine groups into more volatile esters or silylated derivatives. semanticscholar.org Once derivatized, GC separates the compound from the sample matrix, and the mass spectrometer provides identification and quantification, often using an internal standard. aua.gr

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is another effective technique that can often analyze compounds like this compound without a derivatization step. mdpi.com Coupled with detectors such as UV-Vis or mass spectrometry (LC-MS), HPLC offers robust separation and quantification capabilities suitable for routine quality control. mdpi.com

Spectrophotometric Methods: UV-Visible spectrophotometry can be used for quantification if the molecule possesses a suitable chromophore or can be derivatized to produce one. By measuring the absorbance of solutions at a specific wavelength and comparing it to a calibration curve prepared from standards of known concentration, the amount of the compound can be determined. researchgate.netutripoli.edu.ly

Table 2: Comparison of Quantitative Methods for this compound

| Method | Principle | Sample Preparation | Advantages | Limitations |

|---|---|---|---|---|

| Titration | Neutralization Reaction | Dissolution in a suitable solvent | Cost-effective, simple, accurate for pure samples. libretexts.org | Low specificity, not suitable for complex mixtures. |

| GC-MS | Chromatographic Separation & Mass Analysis | Derivatization is usually required. semanticscholar.org | High sensitivity and specificity, provides structural information. aua.gr | Destructive, requires derivatization, more complex instrumentation. |

| HPLC-UV/MS | Chromatographic Separation & Detection | Filtration and dissolution | High precision, may not require derivatization, suitable for routine analysis. mdpi.com | Higher cost than titration, MS detector can be complex. |

| Spectrophotometry | Light Absorbance | Dissolution, may require derivatization | Rapid, easy to perform, high precision. utripoli.edu.ly | Indirect method, requires a chromophore, susceptible to interference. |

Development of Novel Underpinning Research Measures and Analytical Algorithms

The advancement of analytical chemistry is increasingly focused on developing faster and more efficient methods by combining instrumental analysis with powerful computational algorithms. These novel approaches enhance the interpretation of complex data and allow for rapid, high-throughput analysis.

Chemometrics and Spectroscopic Data: Chemometrics involves the use of multivariate statistics to extract meaningful information from chemical data. When applied to spectroscopy, it can create robust predictive models for quantification.

Partial Least Squares Regression (PLSR): This is a widely used chemometric technique that can build a quantitative model by correlating spectroscopic data (e.g., from FTIR or Near-Infrared spectroscopy) with known concentration values from a reference method, such as GC-MS. researchgate.net For this compound, a PLSR model could be developed to predict its concentration in a mixture directly from its IR spectrum, bypassing the need for complex sample preparation and chromatographic separation for routine analysis. The performance of these models is evaluated by their high correlation coefficients (R²) and low standard errors of prediction. researchgate.net

Artificial Intelligence and Machine Learning: Advanced algorithms, such as artificial neural networks (ANNs), are being developed to interpret spectral data for qualitative analysis.

Artificial Neural Networks (ANNs): An ANN can be trained on a large library of known spectra to recognize patterns associated with specific functional groups. nih.gov For instance, an ANN model could be trained to predict the presence of functional groups like secondary amines, carboxylic acids, and long alkyl chains directly from a compound's Raman spectrum with high accuracy. nih.gov This approach can serve as a rapid screening tool for identifying this compound or related compounds in unknown samples.

These computational methods represent a significant evolution in analytical science, moving from single data point analysis to holistic data interpretation, thereby increasing the speed and efficiency of chemical characterization.

Table 3: Novel Analytical and Algorithmic Approaches

| Approach | Description | Application to this compound |

|---|---|---|

| Chemometrics (e.g., PLSR) | A statistical method that relates large blocks of variables (e.g., spectral data) to properties of interest (e.g., concentration). researchgate.net | Rapid quantitative determination from FTIR or NIR spectra, reducing the need for chromatography in routine analysis. |

| Artificial Neural Networks (ANN) | A machine learning algorithm trained on a library of spectra to identify patterns and predict the presence of specific features. nih.gov | High-throughput screening and automated identification of key functional groups from Raman or IR spectra. |

Applications and Functionalization in Advanced Materials Science and Industrial Processes

Stearaminopropionic Acid as a Monomer or Building Block in Polymer Science

The bifunctional nature of this compound, possessing both a carboxylic acid and a secondary amine within its structure, allows it to act as a monomer in various polymerization reactions. This could lead to the formation of novel polymers with tailored properties.

Synthesis and Characterization of Poly(acylamino acid)s

Theoretically, this compound can undergo polymerization to form poly(acylamino acid)s, specifically a type of poly(ester-amide). General methods for synthesizing biodegradable poly(amide esters) from amino acids have been described, which could be adapted for this compound. These methods include melt or solution polymerization of dicarboxylic acids formed from the amidation of amino acids nih.gov. For instance, poly(ester-amide)s have been synthesized from β-alanine and glycolic acid via melt polycondensation, resulting in amorphous polymers with high thermal stability cerist.dz.

A potential synthetic route for a polymer derived from this compound could involve direct melt copolycondensation, a method successfully used for synthesizing L-alanine based poly(ester-amide)s cerist.dz. In such a process, this compound could be reacted with a suitable diol. The characterization of the resulting polymer would be crucial to understand its properties. Standard techniques for polymer characterization include:

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups such as amide and ester linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed chemical structure and composition of the polymer.

Differential Scanning Calorimetry (DSC): To determine thermal properties like the glass transition temperature (Tg) and melting temperature (Tm).

Size Exclusion Chromatography (SEC): To measure the molecular weight and molecular weight distribution of the polymer.

While these methods are standard, specific data for poly(this compound) is not readily found in published literature.

Integration into Biodegradable Polymer Architectures

Polymers derived from amino acids are often explored for their biodegradability, as their degradation products are expected to be non-toxic and readily metabolized researchgate.net. The presence of ester and amide bonds in polymers synthesized from this compound would likely render them susceptible to hydrolytic and enzymatic degradation, making them candidates for biodegradable materials nih.gov. The hydrophobic stearoyl chain could influence the degradation rate, potentially slowing it down compared to more hydrophilic amino acid-based polymers. This tailored degradation profile could be advantageous for applications in controlled-release systems or temporary medical implants.

Development of Functional and Specialty Polymeric Materials

The long alkyl chain of this compound can impart unique functionalities to polymers. Incorporating this monomer could enhance the hydrophobicity of the resulting polymer, which might be useful for creating water-repellent surfaces or materials with specific interfacial properties. Furthermore, the amino acid backbone offers potential for further functionalization, allowing for the attachment of other molecules to tailor the polymer for specific applications, such as drug delivery or specialty coatings. For example, novel poly(N-methacryloyl-L-alanine acid) grafted chitosan microspheres have been developed for the detection of trace metal elements, showcasing the potential of functionalized amino acid-based polymers nih.gov.

Interfacial Science and Surfactant Applications

The amphiphilic structure of this compound makes it a natural candidate for use as a surfactant. The long, saturated C18 stearoyl group provides significant hydrophobicity, while the aminopropionic acid head group provides hydrophilicity.

Design Principles for this compound-Based Surfactants

The design of a surfactant based on this compound would involve neutralizing the carboxylic acid group to form a salt, such as sodium stearaminopropionate, to enhance its water solubility and surface activity. The balance between the hydrophobic tail and the hydrophilic head group, often referred to as the hydrophile-lipophile balance (HLB), would determine its specific applications. A long alkyl chain like stearic acid generally leads to a lower HLB value, suggesting its utility in water-in-oil emulsions or as a solubilizing agent for hydrophobic substances in aqueous media. The synthesis of N-acyl amino acid surfactants is well-established, with methods like the Schotten-Baumann reaction being common scirp.org.

Micellization and Emulsification Properties in Aqueous and Non-Aqueous Systems

Surfactants in solution, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into aggregates called micelles. The CMC is a key parameter that indicates the efficiency of a surfactant. For N-acyl amino acid surfactants, the CMC is influenced by the length of the alkyl chain; longer chains generally lead to lower CMCs researchgate.net. For example, sodium cocoyl glycinate, which has a mixture of fatty acid chains, exhibits a CMC of 0.21 mmol·L⁻¹ scirp.org. It is expected that a surfactant derived from this compound would have a low CMC due to its long C18 chain.

Data Tables

Due to the limited specific research on this compound, the following table presents hypothetical data based on general trends observed for similar N-acyl amino acid derivatives to illustrate the expected properties.

Table 1: Projected Properties of a Polymer Derived from this compound This data is illustrative and not based on direct experimental results for poly(this compound).

| Property | Projected Value/Characteristic | Rationale |

|---|---|---|

| Polymer Type | Poly(ester-amide) | Polymerization involving ester and amide linkages. |

| Appearance | Waxy solid | Due to the long hydrophobic stearoyl chains. |

| Solubility | Soluble in nonpolar organic solvents | The long alkyl chains would dominate the solubility behavior. |

| Glass Transition Temp. (Tg) | Moderate to low | The flexible alkyl chains would likely lower the Tg. |

| Biodegradability | Expected to be biodegradable | Presence of hydrolyzable ester and amide bonds. |

Table 2: Projected Surfactant Properties of Sodium Stearaminopropionate This data is illustrative and not based on direct experimental results for sodium stearaminopropionate.

| Property | Projected Value/Characteristic | Rationale |

|---|---|---|

| Surfactant Type | Anionic | Due to the carboxylate head group. |

| Critical Micelle Conc. (CMC) | Low (in the micromolar to low millimolar range) | The long C18 hydrophobic tail strongly favors micellization. |

| Surface Tension at CMC | ~30-35 mN/m | Typical for single-chain anionic surfactants. |

| Emulsifying Ability | Good, likely effective for W/O or O/W emulsions depending on HLB | Amphiphilic nature with a strong hydrophobic character. |

Role as Compatibilizers in Blends and Composites

In blends of nonpolar polymers like polypropylene (PP) with polar materials such as thermoplastic starch (TPS), the use of carboxylic acids like stearic acid has been shown to improve the compatibility between the immiscible components. nih.gov Research has demonstrated that the incorporation of these natural compatibilizing agents can lead to significant improvements in the mechanical properties of the resulting blends. For instance, in PP/TPS blends, the addition of stearic acid has resulted in notable increases in tensile strength and elongation at break. nih.gov Scanning electron microscopy (SEM) images of these compatibilized blends reveal a more homogeneous morphology with better adhesion between the starch and polypropylene phases. nih.govmdpi.com

The effectiveness of these carboxylic acids as compatibilizers is attributed to their amphiphilic nature. The long hydrocarbon tail is compatible with the nonpolar polymer matrix (e.g., polypropylene), while the polar carboxylic acid head group can interact with the polar component (e.g., starch) through hydrogen bonding or other polar interactions. This dual interaction bridges the interface between the two phases, leading to a more stable and robust composite material. mdpi.com Studies have shown that stearic acid can form a monolayer shell coating on filler particles, such as calcium carbonate (CaCO₃), which enhances their dispersion and compatibility within a polymer matrix. mdpi.com

The selection of the appropriate compatibilizer and its concentration is crucial for optimizing the properties of the blend. Research on PP/TPS blends has explored the effects of varying the content of sustainable compatibilizers like myristic and stearic acid. researchgate.net The optimal concentration of the acid was found to depend on the specific grade of the polypropylene used. researchgate.net These findings highlight the potential of using renewable-source compatibilizing agents like stearic acid derivatives as sustainable alternatives to synthetic options like maleic anhydride-grafted polypropylene (PP-g-MA). nih.govfrontiersin.org

Table 1: Effect of Carboxylic Acid Compatibilizers on PP/TPS Blend Properties

| Compatibilizer | Tensile Strength Improvement (%) | Elongation at Break Improvement (%) | Impact Strength Improvement (%) |

|---|---|---|---|

| Myristic Acid (C14) | 17 | 259 | 54 |

| Stearic Acid (C18) | 25 | 180 | - |

| PP-g-MA | 22 | 194 | - |

Data compiled from studies on polypropylene/thermoplastic starch blends. nih.gov

Advanced Materials for Biomedical Research (Excluding Clinical Data)

Thermoresponsive polymers, which undergo a reversible phase transition in response to temperature changes, are a significant area of research in advanced materials for biomedical applications. The incorporation of acylamino acid moieties into polymer structures allows for the development of "smart" materials with tunable lower critical solution temperatures (LCST) or upper critical solution temperatures (UCST). rsc.orgresearchgate.net

Polymers containing amino acid-derived vinyl monomers have been synthesized to exhibit widely tunable LCST and UCST behaviors in aqueous solutions. rsc.orgresearchgate.net The specific properties of these polymers are influenced by the hydrophobicity of the amino acid side chains. For example, vinyl polymers derived from amino acids like glycine (B1666218), alanine, phenylalanine, and valine, and their methyl esters, have been investigated for their thermoresponsive properties. rsc.orgresearchgate.net The presence of a carboxylic acid group, as in an alanine-based polymer, can lead to UCST behavior at low pH due to thermo-reversible hydrogen bonding. rsc.orgresearchgate.net Conversely, the methylation of these carboxylic acid groups can induce LCST behavior. rsc.orgresearchgate.net

By copolymerizing different amino acid-based monomers, the LCST or UCST can be precisely tuned to a desired temperature range, which is critical for biomedical applications. rsc.orgresearchgate.net For instance, copolymers have been developed with tunable UCST/LCST behaviors between 18 °C and 73 °C. rsc.org Cross-linking these polymers can lead to the formation of thermo-reversible hydrogels that exhibit swelling and deswelling transitions at temperatures corresponding to the LCST of the linear polymer. rsc.orgresearchgate.net

The thermoresponsive behavior of these polymers is driven by the balance of hydrophilic and hydrophobic interactions, which can be modulated by temperature. Below the LCST, the polymer chains are hydrated and soluble, while above the LCST, they become dehydrated and aggregate, leading to a phase separation. mdpi.com This transition is reversible and can be exploited for various applications in biomedical research, such as in situ forming hydrogels and controlled release systems.

Table 2: Tunable Critical Solution Temperatures in Amino Acid-Based Copolymers

| Monomer Combination | Critical Solution Temperature (°C) | Behavior Type |

|---|---|---|

| Methylated Alanine-based Homopolymer | ~32 | LCST |

| Copolymers of different amino acid monomers | 18 - 73 | Tunable LCST/UCST |

Data is representative of findings from research on amino acid-derived vinyl polymers. rsc.orgresearchgate.net

This compound and related acylamino acids are finding increasing application in the field of nanotechnology, particularly in the formation of lipid-based nanoparticles for various research applications. Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are two prominent types of lipid nanoparticles that can be formulated using stearic acid and its derivatives. researchgate.netmdpi.com These nanoparticles are being explored for their potential in topical applications due to their biocompatibility and ability to enhance the properties of cosmetic and dermatological formulations. researchgate.netmdpi.comresearchgate.net

The composition of these nanoparticles, including the specific lipids and surfactants used, significantly influences their physicochemical properties such as particle size, polydispersity index (PDI), pH, and viscosity. researchgate.netmdpi.com Research has shown that nanoparticles with sizes under 300 nm and a PDI below 0.3 are generally suitable for topical applications. researchgate.netmdpi.com Stearic acid-based SLNs and NLCs have been successfully formulated to meet these criteria. researchgate.netmdpi.com

In the context of materials research, stearic acid-based nanoparticles have been investigated for their stability and efficacy. Long-term stability studies are crucial to ensure the viability of these formulations over time. researchgate.netmdpi.com Furthermore, the use of stearic acid in these nanoparticles is motivated by its natural presence in the stratum corneum of the skin, suggesting good biocompatibility. researchgate.netmdpi.com The incorporation of stearic acid into the lipid matrix of nanoparticles can increase its flexibility, which may allow for a higher loading capacity of active compounds. researchgate.netmdpi.com

Beyond skin applications, the principles of using acylamino acids in nanoparticle formation are being explored in broader nanotechnology research. The self-assembly of these molecules can be harnessed to create structured nanomaterials with tailored properties for various applications in materials science. nano.gov The large surface area-to-volume ratio of nanoparticles allows for enhanced interaction with other materials and biological systems, a key feature in many nanotechnology applications. mdpi.comnih.gov

Table 3: Physicochemical Properties of Stearic Acid-Based Lipid Nanoparticles

| Formulation Type | Lipid Composition | Particle Size (nm) | Polydispersity Index (PDI) |

|---|---|---|---|

| SLN | Stearic Acid | < 300 | < 0.3 |

| NLC | Stearic Acid and Liquid Lipid | < 300 | < 0.3 |

Data represents typical values from studies on solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC). researchgate.netmdpi.com

Industrial Process Development and Green Chemistry Initiatives

The principles of green chemistry are increasingly being applied to the synthesis of acylamino acid derivatives to develop more sustainable and environmentally friendly production methods. mdpi.com Traditional chemical syntheses often rely on petroleum-based feedstocks and may involve harsh reaction conditions and the use of hazardous solvents. nih.govsemanticscholar.org In contrast, green chemistry approaches focus on the use of renewable resources, milder reaction conditions, and the reduction of waste. mdpi.commdpi.com

One promising sustainable method for the production of acylamino acids is through enzymatic synthesis. nih.gov Biocatalysts, such as lipases, can be used to catalyze the amidation of carboxylic acids and amines under mild conditions. nih.gov For example, Candida antarctica lipase B has been successfully employed for the synthesis of a variety of amides in green solvents like cyclopentyl methyl ether, achieving high conversions and yields without the need for extensive purification. nih.gov This enzymatic approach offers a sustainable alternative to traditional chemical methods that often require activation of the carboxylic acid, for instance, by converting it to a more reactive acid chloride. sciepub.com

Another avenue for sustainable production involves the use of fermentation processes with engineered microorganisms. nih.govsemanticscholar.org For example, a native nonribosomal peptide synthetase pathway in Bacillus subtilis has been engineered to produce a water-soluble acyl amino acid surfactant from cellulosic carbohydrates. nih.govsemanticscholar.org This method utilizes a renewable feedstock and a biological process to manufacture a valuable chemical, thereby reducing the reliance on petroleum or palm oil, which have associated environmental concerns. nih.govsemanticscholar.org

Bio-inspired approaches are also being explored for the sustainable production of materials, where amino acids can be used to control the morphology and properties of inorganic materials under ambient conditions. miami.edu These methods draw inspiration from natural biomineralization processes and offer a pathway to generate functional materials in an environmentally benign manner.

The optimization of industrial synthetic routes for compounds like this compound is crucial for improving efficiency, reducing costs, and minimizing environmental impact. This involves a systematic evaluation of various reaction parameters to identify the optimal conditions for maximizing yield and purity while minimizing energy consumption and waste generation.

Key parameters that are typically optimized in industrial synthesis include temperature, catalyst concentration, reactant ratios, and reaction time. researchgate.net Statistical methods, such as factorial design and response surface methodology, are often employed to systematically study the effects of these variables and their interactions. researchgate.netsemanticscholar.orgresearchgate.net For example, in the esterification of fatty acids, a factorial design can be used to analyze the influence of temperature, catalyst concentration, and the ratio of alcohol to fatty acid on the reaction conversion. researchgate.net

The choice of catalyst is another critical factor in optimizing synthetic routes. The development of more active and selective catalysts can lead to higher reaction rates and reduced formation of byproducts. For industrial processes, the reusability of the catalyst is also an important consideration for economic viability.

In the context of producing propionic acid and its derivatives, various fermentation-based routes have been optimized. Factors influencing the production yield in fermentation include the choice of microbial strain, the composition of the growth medium, pH, and temperature. nih.govpjoes.com For instance, the production of propionic acid by Propionibacterium species can be enhanced by controlling the pH during fermentation. nih.gov Metabolic engineering of microorganisms is also being explored to develop strains with improved production capabilities and tolerance to inhibitory conditions. nih.gov The goal of these optimization efforts is to make biotechnological production routes economically competitive with traditional petrochemical-based synthesis. nih.govpjoes.com

Biochemical and Biological Research Perspectives Excluding Clinical, Safety, Dosage

Exploration of Metabolic Pathways Involving Acylamino Acid Biosynthesis and Catabolism

The biosynthesis and degradation of N-acyl amino acids are intricate processes that are not yet fully elucidated but are known to involve several enzymatic pathways. Theoretically, any amino acid can be combined with any fatty acid, leading to a vast number of potential bioactive lipids. mdpi.com

The formation of the amide bond in N-acyl amino acids is catalyzed by a variety of enzyme systems, which can be broadly categorized into ATP-dependent and ATP-independent pathways. nih.gov

ATP-Dependent Enzymes: These enzymes, such as acyl-adenylating enzymes, activate the carboxylic acid of the fatty acid by forming an acyl-adenylate intermediate, a process that is coupled with the hydrolysis of ATP. nih.gov

ATP-Independent Enzymes: This category includes hydrolases like lipases and aminoacylases. nih.gov These enzymes facilitate the transient activation of the carboxylic acid, either through the formation of an acyl-enzyme intermediate or by creating a favorable orientation for the nucleophilic attack by the amino acid. nih.gov

Glycine (B1666218) N-acyltransferase (GLYAT): This enzyme is known for its role in detoxifying xenobiotic acyl-CoAs by conjugating them with glycine. whiterose.ac.uk It has been shown to conjugate various aliphatic and aromatic carboxylic acids with glycine and, to a lesser extent, with other amino acids like alanine and serine. whiterose.ac.uk

Cytochrome c: This enzyme has been reported to catalyze the synthesis of N-arachidonoyl glycine from glycine and arachidonoyl-CoA. mdpi.com

Microbial N-acyl transferases: Bacteria possess enzymes such as GNAT acyltransferases that are involved in the synthesis of N-acylated amino acids. wur.nl

The synthesis of N-acyl amino acids is intrinsically linked to the metabolic pathways that supply their constituent fatty acids and amino acids.

Fatty Acid Metabolism: Fatty acids are activated to their coenzyme A (CoA) esters (acyl-CoAs) or are attached to acyl carrier proteins (ACPs), which then serve as the acyl donors in the N-acylation reaction. wur.nlnih.gov The availability of specific fatty acyl-CoAs, which is regulated by enzymes like stearoyl-CoA desaturases, can influence the types of N-acyl amino acids produced. nih.gov

Amino Acid Metabolism: The amino acid precursors for N-acyl amino acid synthesis are derived from central metabolic pathways such as glycolysis and the citric acid cycle. nih.gov For instance, α-ketoglutarate and oxaloacetate from the citric acid cycle are precursors for the synthesis of glutamate and aspartate, respectively, which can then be N-acylated. nih.gov The transfer of amino groups to keto acids through transamination reactions is a key step in providing a diverse pool of amino acids for these conjugation reactions. nih.gov

Investigation of Molecular Interactions with Biological Systems (In Vitro/Mechanistic)

N-acyl amino acids interact with various biological systems, leading to a range of cellular responses. These interactions can be non-covalent, such as binding to receptors and channels, or covalent, resulting in the modification of proteins.

The acyl portion of N-acyl amino acids can potentially react with nucleophilic residues on proteins, leading to covalent modifications that can alter protein function.

Lysine Acylation: The ε-amino group of lysine residues in proteins is a primary target for acylation. nih.gov N-acyl-N-alkyl sulfonamide (NASA) moieties have been shown to efficiently acylate lysine residues, even those that are less reactive. nih.gov This chemistry has been utilized to develop targeted covalent inhibitors for proteins like HSP90 and for disrupting protein-protein interactions such as HDM2/p53. nih.govnih.gov

Other Amino Acid Modifications: Besides lysine, other amino acids such as tyrosine, serine, and the N-terminal α-amine of proteins can also be targets for acylation by specific reactive groups. nih.govnih.gov The modification of cysteine residues by electrophilic natural products is also a well-studied phenomenon. researchgate.net While direct covalent modification of proteins by stearaminopropionic acid has not been extensively detailed, the reactivity of related acylating agents suggests a potential for such interactions.

A growing body of in vitro research has demonstrated a wide range of biological activities for N-acyl amino acids and their synthetic analogs.

Antimicrobial Activity: Several N-acyl amino acid derivatives have shown promising antimicrobial effects. Their amphiphilic nature allows them to interact with and disrupt bacterial cell membranes. biorxiv.org Cationic derivatives, in particular, can interact with negatively charged components of bacterial membranes like lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. biorxiv.org

| Compound/Analog | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-acyl-α-amino ketone (4b) | Bacillus subtilis ATCC 6683 | 62.5 | mdpi.com |

| N-acyl-α-amino ketone (4b) | Staphylococcus aureus ATCC 6538 | 62.5 | mdpi.com |

| N-acyl-α-amino ketone (4b) | Escherichia coli ATCC 8739 | 62.5 | mdpi.com |

| N-acyl-α-amino acid (3) | Staphylococcus aureus ATCC 6538 | 125 | nih.gov |

| N-acyl-α-amino acid (3) | Bacillus subtilis ATCC 6683 | 125 | nih.gov |

Neuromodulatory and Anti-inflammatory Effects: N-acyl amino acids are structurally related to endocannabinoids and can modulate neuronal activity and inflammatory responses. mdpi.com For example, N-acyl alanines have been shown to be active in assays of macrophage cell function and in vivo models of inflammation. mdpi.com Stearoyl derivatives of tyrosine, serine, and threonine have demonstrated neuroprotective activity. mdpi.com N-arachidonoyl glycine can induce changes in microglia cell morphology and activate astrocytes. mdpi.com

Role in Microbial Biotransformation and Bioengineering Studies

Microorganisms are not only producers of N-acyl amino acids but can also be utilized for their synthesis and modification through biotransformation and bioengineering approaches.

Microbial Production: Many bacteria are capable of producing N-acylated amino acids, although their specific functions in these organisms are not fully understood. wur.nl These compounds have been identified in soil microorganisms, suggesting a role in microbial communication or interaction with the environment. nih.gov

Enzymatic Synthesis: Microbial enzymes, particularly aminoacylases, are promising biocatalysts for the green synthesis of N-acyl amino acids. wikipedia.org Acylase I from pig kidney has been used for the enzymatic synthesis of N-lauroyl-L-amino acids. teachmephysiology.com Novel aminoacylases from microorganisms like Streptomyces mobaraensis and Streptomyces ambofaciens have been shown to catalyze the N-acylation of amino acids. researchgate.net

Metabolic Engineering: There is potential for the metabolic engineering of microorganisms to enhance the production of N-acyl amino acids. By engineering pathways for the overproduction of specific amino acid and fatty acid precursors, it may be possible to create microbial cell factories for the targeted synthesis of novel N-acyl amino acids. This approach could provide a sustainable and efficient method for producing these valuable bioactive compounds.

Future Outlook and Emerging Research Frontiers in Stearaminopropionic Acid Chemistry

Development of Next-Generation Synthetic Strategies for Complex Acylamino Acids

The synthesis of N-acyl amino acids, including stearaminopropionic acid, is undergoing a paradigm shift towards greener and more efficient methodologies. researchgate.netbbwpublisher.com Traditional chemical syntheses, such as the Schotten-Baumann reaction, often rely on harsh conditions and hazardous reagents like acyl chlorides. researchgate.netuni-duesseldorf.de Consequently, research is intensifying in several key areas to overcome these limitations.

Catalytic Innovations: The development of novel catalysts is another critical frontier. This includes exploring more efficient homogeneous and heterogeneous catalysts for reactions like amidocarbonylation, which can offer high atom economy. bbwpublisher.com The use of inexpensive and environmentally benign catalysts, such as acetic acid for N-acylation reactions, is also gaining traction as a sustainable alternative to metal-based catalysts. researchgate.net

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the production of acylamino acids. chimia.chdurham.ac.uk Flow reactors offer precise control over reaction parameters such as temperature and mixing, leading to improved yields, enhanced safety, and easier scalability compared to traditional batch processes. chimia.chdurham.ac.uk This technology also enables the use of highly reactive intermediates and can be integrated with in-line purification and analysis for streamlined production. chimia.chthieme-connect.de

A comparative overview of traditional and emerging synthetic strategies is presented below:

| Synthetic Strategy | Key Advantages | Current Challenges |

| Schotten-Baumann Condensation | Well-established, widely used in industry. researchgate.net | Use of hazardous acyl chlorides, formation of byproducts, difficult product separation. researchgate.net |

| Direct Dehydration Condensation | Uses fatty acids directly, potentially more atom-economical. researchgate.net | Requires high temperatures, can lead to side reactions affecting purity and yield. researchgate.net |

| Enzymatic Synthesis | Mild reaction conditions, high selectivity, environmentally friendly. bbwpublisher.comresearchgate.net | Lower yields compared to chemical methods, enzyme cost and stability. researchgate.netbbwpublisher.com |

| Flow Chemistry | Enhanced safety and control, improved yield and purity, potential for automation and scalability. chimia.chdurham.ac.uk | Initial setup costs, potential for clogging with solid materials. |

| Catalytic Amidation | High atom economy, potential for using less hazardous reagents. researchgate.net | Catalyst development and recovery, optimization of reaction conditions. |

Integration with Advanced Characterization Techniques for Real-Time Analysis

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound is crucial for process optimization and control. The integration of advanced, in-situ characterization techniques is revolutionizing the ability to monitor these reactions in real-time. mt.commt.com

Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are invaluable for real-time reaction monitoring. spectroscopyonline.commt.com These methods allow for the tracking of reactant consumption and product formation by observing changes in characteristic vibrational bands, providing immediate insights into the reaction progress without the need for sample extraction. mt.comspectroscopyonline.com Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for in-situ monitoring, offering detailed structural information as the reaction proceeds. iastate.edu

Mass Spectrometry: The coupling of mass spectrometry with reaction systems, for instance through in-situ nanoelectrospray ionization, enables the high-throughput screening of catalysts and the real-time monitoring of reaction components, including transient intermediates. acs.orgnih.gov This provides a comprehensive picture of the catalytic cycle and potential side reactions. acs.org

Chromatographic Techniques: While often used for offline analysis, techniques like thin-layer chromatography (TLC) can be adapted for convenient real-time monitoring of acylation reactions under mild conditions, allowing for a quick assessment of reaction completion. mdpi.com

These advanced analytical tools provide a wealth of data that can be used to develop robust kinetic models, optimize reaction conditions for maximum yield and purity, and ensure process safety and consistency, particularly during scale-up. mt.comspectroscopyonline.com

| Analytical Technique | Information Provided | Application in Synthesis |

| In-situ FTIR/Raman Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. mt.comspectroscopyonline.com | Reaction kinetics, endpoint determination, process control. mt.com |

| In-situ NMR Spectroscopy | Detailed structural information on all components in the reaction mixture. iastate.edu | Mechanistic studies, identification of intermediates and byproducts. |

| Mass Spectrometry (MS) | Delineates the dynamics of catalytically relevant species at low concentrations. acs.org | High-throughput screening, catalyst evaluation, mechanistic investigations. nih.gov |

| Thin-Layer Chromatography (TLC) | Qualitative assessment of reaction progress and purity. mdpi.com | Rapid, low-cost monitoring of reaction completion. mdpi.com |

Rational Design and High-Throughput Screening for Functional Derivatives

This compound serves as a versatile platform for the development of functional derivatives with tailored properties for specific applications. The combination of rational design, often aided by computational modeling, and high-throughput screening is accelerating the discovery of novel molecules with enhanced performance.

Computational Design: Molecular modeling and simulation techniques are increasingly used to predict the structure-property relationships of this compound derivatives. By understanding how modifications to the acyl chain or the amino acid headgroup influence properties such as self-assembly, surface activity, and biological interactions, researchers can rationally design new molecules with desired functionalities.

High-Throughput Screening (HTS): HTS allows for the rapid evaluation of large libraries of synthesized derivatives. nih.gov This is particularly valuable for identifying compounds with specific properties, such as enhanced emulsifying capabilities, antimicrobial activity, or specific interactions with biological targets. researchgate.net The data generated from HTS, in turn, feeds back into the computational models, refining their predictive power and guiding the next round of molecular design. This iterative cycle of design, synthesis, and screening significantly streamlines the development of new, high-performance materials.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Bioengineering